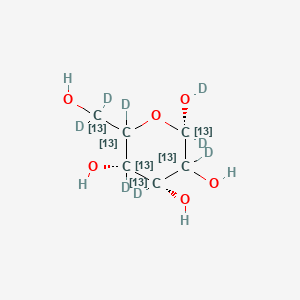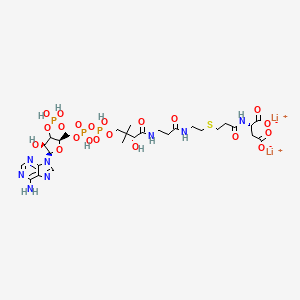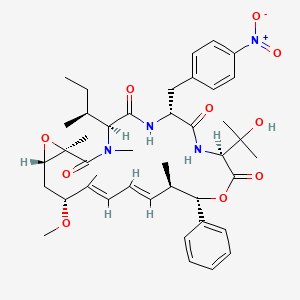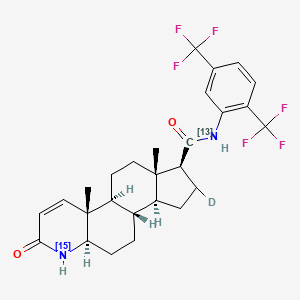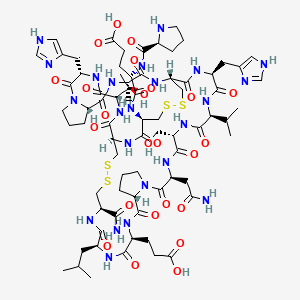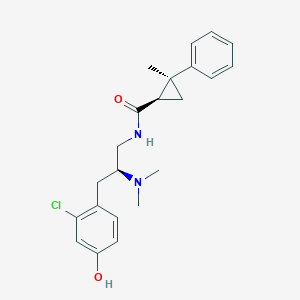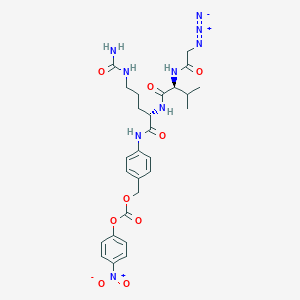
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 is a synthetic peptide composed of 19 amino acids. This peptide sequence is derived from the laminin A chain, specifically from residues 2091 to 2108. Laminin is a crucial component of the extracellular matrix, playing a significant role in cell adhesion, differentiation, migration, and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the synthesis, and high-performance liquid chromatography (HPLC) is employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: has several scientific research applications:
Mecanismo De Acción
The peptide H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 exerts its effects by interacting with cell surface receptors and extracellular matrix components. It promotes cell adhesion, migration, and differentiation by binding to integrins and other cell surface receptors. This interaction activates intracellular signaling pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro: Another peptide derived from laminin, involved in cell adhesion and signaling.
Ser-Asp-Gly-Arg-Gly: A peptide sequence known for its role in cell adhesion and interaction with integrins.
Uniqueness
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: is unique due to its specific sequence derived from the laminin A chain, which imparts distinct biological activities such as promoting neurite outgrowth and supporting neuronal-like process formation . This makes it particularly valuable in neuroscience research and biomaterials development.
Propiedades
Fórmula molecular |
C82H150N32O25S |
|---|---|
Peso molecular |
2016.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
Clave InChI |
VWUQXESDDMVECY-YJTOHMMESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


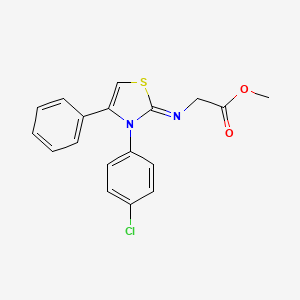
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
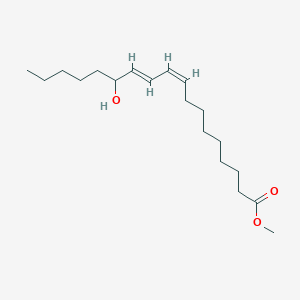
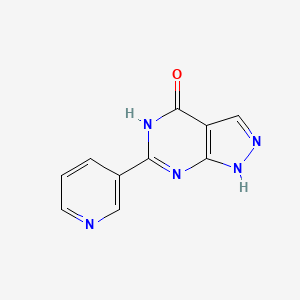
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
